molecular formula C8H14ClNS2 B587500 Sulfallate-d10 CAS No. 1794760-34-1

Sulfallate-d10

Cat. No. B587500
CAS RN: 1794760-34-1
M. Wt: 233.838
InChI Key: XJCLWVXTCRQIDI-IZUSZFKNSA-N
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Description

Sulfallate-d10 is a variant of Sulfallate, a selective pre-planting or pre-emergence herbicide . It is used in the field of isotopic labels for various research purposes . The CAS number for Sulfallate-d10 is 1794760-34-1 .


Molecular Structure Analysis

The molecular formula for Sulfallate-d10 is C8H4D10ClNS2 . The molecular weight is 233.85 . The structure includes a chlorine atom (Cl), a nitrogen atom (N), a sulfur atom (S), and a carbon chain (C8), with ten deuterium atoms (D10) replacing the hydrogen atoms .

Scientific Research Applications

However, exploring the broader context of sulfur chemistry and related compounds offers a glimpse into the scientific applications of similar substances. For example, sulfur-containing compounds such as sulfides and sulfoxides play significant roles in various research areas, including catalysis, synthesis of pharmaceuticals, and environmental studies. Deuterated compounds, indicated by the "-d10" notation, are commonly used in NMR spectroscopy as internal standards or to study reaction mechanisms due to their distinct physical properties compared to non-deuterated counterparts.

Given the absence of direct references to "Sulfallate-d10," let's consider the applications of closely related research areas:

Sulfur Chemistry in Scientific Research

Sulfur-containing compounds are pivotal in numerous scientific disciplines. They are involved in catalysis, environmental science, and the synthesis of materials and pharmaceuticals. For instance, the selective oxidation of sulfides to sulfoxides is a critical reaction in organic synthesis, with implications for the production of drugs and fine chemicals. Montmorillonite K10 catalyzed oxidation of sulfides using hydrogen peroxide is an example of green chemistry applications, showcasing the use of environmentally friendly reagents and catalysts for the selective synthesis of sulfoxides (Lakouraj, Tajbakhsh, & Tashakkorian, 2007)(Lakouraj et al., 2007).

Application in Environmental Studies

Research into sulfur compounds extends into environmental science, where compounds like dimethyl sulfide (DMS) are studied for their role in the global sulfur cycle and their impact on climate regulation. Studies on the atmospheric oxidation of DMS and its oxidation products, such as methane sulphonate (MSA) and sulfate, contribute to understanding aerosol formation and their climatic effects. For example, the study of MSA in Beijing aerosol provides insights into the sources and formation mechanisms of sulfate aerosols in urban environments, challenging the assumption that such compounds are primarily of marine origin (Yuan, Wang, & Zhuang, 2004)(Yuan et al., 2004).

Safety And Hazards

Sulfallate, the non-deuterated form, is moderately toxic by ingestion and skin contact . When heated to decomposition, it emits very toxic fumes of chlorine, oxides of nitrogen, and oxides of sulfur . It’s important to handle Sulfallate-d10 with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Sulfallate-d10 can be achieved through a multi-step process involving the conversion of starting materials to intermediates and then to the final product. The key steps involve the synthesis of the deuterated version of the precursor molecule, which is then reacted with other reagents to form Sulfallate-d10.", "Starting Materials": [ "1,1,2,2-Tetradeuterioethane", "Sulfallate precursor molecule", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Synthesis of 1,1,2,2-Tetradeuterioethane by reacting ethene-d4 with deuterium gas in the presence of a catalyst.", "Step 2: Synthesis of the Sulfallate precursor molecule using standard organic synthesis techniques.", "Step 3: Reaction of the Sulfallate precursor molecule with deuterated reagents and solvents in the presence of a deuterating agent to form Sulfallate-d10.", "Step 4: Purification of the product using chromatography or other techniques to obtain the final product." ] }

CAS RN

1794760-34-1

Product Name

Sulfallate-d10

Molecular Formula

C8H14ClNS2

Molecular Weight

233.838

IUPAC Name

2-chloroprop-2-enyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate

InChI

InChI=1S/C8H14ClNS2/c1-4-10(5-2)8(11)12-6-7(3)9/h3-6H2,1-2H3/i1D3,2D3,4D2,5D2

InChI Key

XJCLWVXTCRQIDI-IZUSZFKNSA-N

SMILES

CCN(CC)C(=S)SCC(=C)Cl

synonyms

N,N-(Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propen-1-yl Ester;  (Diethyl-d10)dithiocarbamic Acid 2-Chloroallyl Ester;  (Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propenyl Ester;  2-Chlorallyl (Diethyl-d10)dithiocarbamate;  2-Chloroallyl N,N-(Dieth

Origin of Product

United States

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